Axitinib Intermediate 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib Intermediate 2 is a crucial compound in the synthesis of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor. Axitinib is primarily used in the treatment of advanced renal cell carcinoma, a type of kidney cancer . This compound plays a vital role in the multi-step synthesis process of Axitinib, making it an essential component in the pharmaceutical industry.
Preparation Methods
The preparation of Axitinib Intermediate 2 involves several synthetic routes and reaction conditions. One common method starts with 6-halo-1H-indole as a raw material, which undergoes an oxidation rearrangement reaction to form 6-halo-3-formyl-1H-indole. This intermediate then reacts with N-methyl-2-mercaptobenzamide through a Migita reaction to produce N-methyl-2-[(3-formyl-1H-6-yl)sulfur]benzamide. Finally, a Witting reaction with a ylide reagent yields this compound .
Chemical Reactions Analysis
Axitinib Intermediate 2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions are derivatives of this compound, which are further used in the synthesis of Axitinib
Scientific Research Applications
Axitinib Intermediate 2 has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of Axitinib and other related compounds.
Biology: The compound is studied for its role in inhibiting tyrosine kinases, which are involved in various cellular processes.
Medicine: this compound is crucial in the development of Axitinib, which is used to treat advanced renal cell carcinoma and other cancers.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Axitinib
Mechanism of Action
Axitinib Intermediate 2 contributes to the mechanism of action of Axitinib by serving as a precursor in its synthesis. Axitinib selectively inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), blocking angiogenesis, tumor growth, and metastases. This inhibition prevents the progression of cancer by disrupting the blood supply to the tumor .
Comparison with Similar Compounds
Axitinib Intermediate 2 can be compared with other similar compounds used in the synthesis of tyrosine kinase inhibitors. Some of these compounds include:
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A multi-kinase inhibitor used for treating various types of cancer.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Lenvatinib: Used for the treatment of thyroid cancer and renal cell carcinoma.
This compound is unique due to its specific role in the synthesis of Axitinib, which has shown higher potency and selectivity compared to first-generation VEGFR inhibitors .
Properties
IUPAC Name |
6-nitro-1-(oxan-2-yl)-3-(2-pyridin-2-ylethenyl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-23(25)15-8-9-16-17(10-7-14-5-1-3-11-20-14)21-22(18(16)13-15)19-6-2-4-12-26-19/h1,3,5,7-11,13,19H,2,4,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMYFOISYYOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.